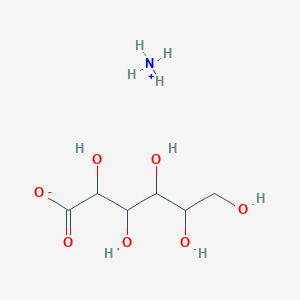

Azanium;2,3,4,5,6-pentahydroxyhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido glucónico es un compuesto orgánico con la fórmula molecular C₆H₁₂O₇. Es un sólido blanco, cristalino, altamente soluble en agua. Este compuesto es de origen natural y se puede encontrar en frutas, miel y vino. Se forma a través de la oxidación de la glucosa y se utiliza ampliamente en diversas industrias debido a sus propiedades quelantes y su acidez suave .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido glucónico se puede sintetizar mediante la oxidación aeróbica de la glucosa en presencia de la enzima glucosa oxidasa. La reacción produce gluconolactona y peróxido de hidrógeno, que se hidroliza espontáneamente a ácido glucónico en agua . La reacción se puede representar de la siguiente manera: [ \text{C₆H₁₂O₆ + O₂ → C₆H₁₀O₆ + H₂O₂} ] [ \text{C₆H₁₀O₆ + H₂O → C₆H₁₂O₇} ]

Métodos de Producción Industrial: La producción industrial de ácido glucónico generalmente implica fermentación microbiana utilizando hongos como Aspergillus niger o bacterias como Gluconobacter oxydans. Estos microorganismos oxidan la glucosa a ácido glucónico en condiciones controladas. El proceso de fermentación se prefiere debido a su alto rendimiento y rentabilidad .

Tipos de Reacciones:

Oxidación: El ácido glucónico se produce mediante la oxidación de la glucosa. Puede sufrir una mayor oxidación para formar ácido glucárico.

Reducción: El ácido glucónico se puede reducir para formar gluconolactona.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Glucosa oxidasa, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio.

Condiciones de Reacción: Condiciones aeróbicas para la oxidación, condiciones alcalinas para las reacciones de sustitución.

Productos Principales:

Gluconolactona: Formada por la reducción del ácido glucónico.

Sales de Gluconato: Formada por la reacción del ácido glucónico con iones metálicos.

Aplicaciones Científicas De Investigación

Medical Applications

Gluconic acid and its salts (gluconates) are extensively used in medical applications due to their biocompatibility and effectiveness in treating various conditions:

- Electrolyte Imbalance Treatment : Gluconates serve as carriers for essential ions such as calcium and zinc. For example, calcium gluconate is administered to treat hypocalcemia and prevent tissue necrosis in burn patients from hydrofluoric acid exposure .

- Antimicrobial Properties : Certain gluconate derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for therapeutic applications .

- Intravenous Solutions : Gluconate is included in intravenous solutions like Plasmalyte A for fluid resuscitation, highlighting its role in critical care settings .

Food Industry Applications

In the food industry, gluconic acid is utilized for its preservative qualities and as a pH regulator:

- Food Additive : It is used as a food additive to enhance flavor and stability. Its chelating properties help maintain the quality of food products by binding metal ions that could catalyze spoilage .

- Fermentation Processes : Gluconic acid is produced through the fermentation of glucose by fungi such as Aspergillus niger, which is significant for producing natural sweeteners and preservatives .

Industrial Applications

Gluconic acid's versatility extends to various industrial applications:

- Concrete Admixture : In construction, gluconic acid acts as a retarder in concrete mixtures, slowing down the hydration process to prevent cracking during curing . This application is particularly beneficial in hot weather conditions where rapid setting can be problematic.

- Cleaning Products : Its ability to dissolve mineral deposits makes it effective in cleaning products designed for industrial and household use .

Environmental Applications

The environmental applications of gluconic acid focus on its role in sustainable practices:

- Chelating Agent : As a chelating agent, gluconic acid can bind heavy metals in wastewater treatment processes, aiding in the removal of toxic substances from industrial effluents .

- Biodegradable Surfactants : Research has shown that gluconate-based surfactants can enhance the performance of water-based lubricants and reduce friction in mechanical systems while being environmentally friendly .

Case Studies

Several case studies illustrate the practical applications of azanium;2,3,4,5,6-pentahydroxyhexanoate:

Mecanismo De Acción

El ácido glucónico ejerce sus efectos principalmente a través de su capacidad para quelar iones metálicos. Este proceso de quelación implica la formación de complejos estables con iones metálicos, lo que puede evitar la precipitación de hidróxidos metálicos y mejorar la solubilidad de los iones metálicos en solución. Los objetivos moleculares incluyen calcio, hierro y otros iones metálicos, y las vías involucradas están relacionadas con el transporte y la homeostasis de iones metálicos .

Compuestos Similares:

Ácido Glucárico: Formado por la oxidación adicional del ácido glucónico.

Gluconolactona: Una forma lactona del ácido glucónico.

Gluconato de Sodio: Una forma de sal del ácido glucónico.

Singularidad: El ácido glucónico es único debido a su acidez suave y sus excelentes propiedades quelantes, lo que lo hace adecuado para una amplia gama de aplicaciones. A diferencia de otros compuestos similares, el ácido glucónico es altamente soluble en agua y puede formar complejos estables con una variedad de iones metálicos, lo que aumenta su versatilidad en aplicaciones industriales y farmacéuticas .

Comparación Con Compuestos Similares

Glucaric Acid: Formed by the further oxidation of gluconic acid.

Gluconolactone: A lactone form of gluconic acid.

Sodium Gluconate: A salt form of gluconic acid.

Uniqueness: Gluconic acid is unique due to its mild acidity and excellent chelating properties, which make it suitable for a wide range of applications. Unlike other similar compounds, gluconic acid is highly soluble in water and can form stable complexes with a variety of metal ions, enhancing its versatility in industrial and pharmaceutical applications .

Actividad Biológica

Azanium; 2,3,4,5,6-pentahydroxyhexanoate, commonly known as gluconic acid or D-gluconate, is a sugar acid that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Overview of Gluconic Acid

Gluconic acid is a natural compound found across all living organisms, including bacteria, plants, and animals. It is produced through the oxidation of glucose and is integral to several metabolic pathways. The compound exists primarily in its anionic form (gluconate) at physiological pH and participates in various biochemical reactions.

Metabolic Pathways

Gluconic acid is primarily generated via the gluconate shunt pathway , where glucose is oxidized by glucose dehydrogenase to produce gluconate. This pathway is crucial for energy metabolism in many organisms:

- Gluconate Kinase Activity : Gluconate is phosphorylated by gluconokinase to yield 6-phosphogluconate, a key intermediate in the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and cellular redox balance .

Enzymatic Interactions

Gluconic acid interacts with various enzymes that facilitate its metabolism:

Biological Activities

- Antioxidant Properties : Gluconic acid has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may help protect against various diseases linked to oxidative damage.

- Calcium Regulation : Gluconic acid acts as a calcium-binding agent, modulating calcium ion levels in cells. This function is essential for various cellular processes, including muscle contraction and neurotransmission .

- Antimicrobial Activity : Research indicates that gluconic acid possesses antimicrobial properties against certain pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of gluconic acid on clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, demonstrating its potential as a natural preservative in food products .

Case Study 2: Calcium Supplementation

In a clinical trial involving patients with hypocalcemia, gluconic acid was used as a calcium supplement. The results showed improved calcium absorption and increased serum calcium levels without adverse effects .

Applications in Industry

Gluconic acid has numerous industrial applications due to its biocompatibility and safety profile:

- Food Industry : Used as an acidity regulator and preservative.

- Pharmaceuticals : Incorporated into formulations for electrolyte supplementation.

- Cleaning Products : Effective in removing mineral deposits due to its chelating properties.

Propiedades

Número CAS |

10361-31-6 |

|---|---|

Fórmula molecular |

C6H15NO7 |

Peso molecular |

213.19 g/mol |

Nombre IUPAC |

azane;2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3 |

Clave InChI |

XLCNHLXQKYRGKZ-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O.N |

Color/Form |

NEEDLES WHITE POWDER |

Densidad |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131 °C 113 - 118 °C |

Descripción física |

White solid; [Hawley] |

Números CAS relacionados |

124423-64-9 10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Solubilidad |

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.